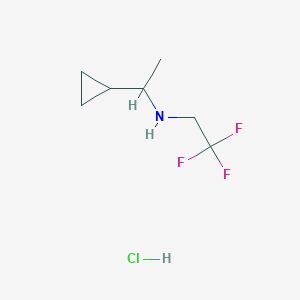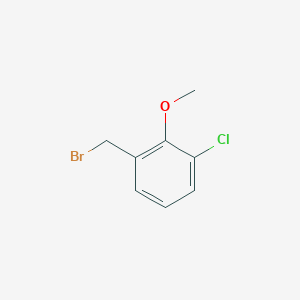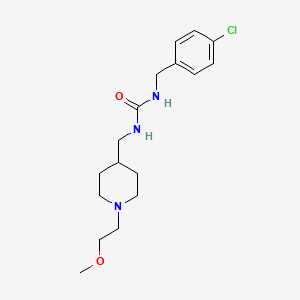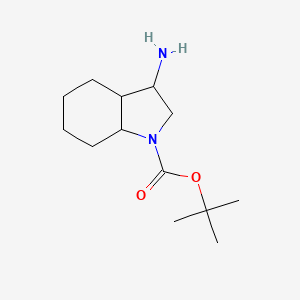
(1-Bromoethyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Bromoethyl)cyclopentane” is a chemical compound with the molecular formula C7H13Br . It has an average mass of 177.082 Da and a mono-isotopic mass of 176.020050 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with a bromoethyl group attached . The compound has no hydrogen bond acceptors or donors, and one freely rotating bond . Its ACD/LogP value is 3.52, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 179.9±9.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 39.9±3.0 kJ/mol, and it has a flash point of 59.1±10.2 °C . The compound has a molar refractivity of 40.0±0.3 cm3, a polar surface area of 0 Å2, a polarizability of 15.9±0.5 10-24 cm3, a surface tension of 33.0±3.0 dyne/cm, and a molar volume of 137.5±3.0 cm3 .
科学的研究の応用
Synthesis of Cycloalkane-1,3-dione-2-spirocyclopropanes : This compound is used in the efficient synthesis of cyclohexane- and cyclopentane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones using sulfonium salts. The reaction provides the corresponding spirocyclopropanes in high yields. Furthermore, it contributes to a one-pot synthesis of tetrahydroindol-4(5H)-one from 1,3-cyclohexanedione through a sequential ring-opening cyclization of spirocyclopropane with a primary amine (Nambu et al., 2015).
Catalysis in Cross-Coupling Reactions : The cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane–[PdCl(C3H5)]2 system, which can be derived from (1-Bromoethyl)cyclopentane, catalyses the cross-coupling of aryl bromides with arylboronic acids with very high substrate–catalyst ratios in good yields. It shows a remarkable influence of the ligand nature on the reaction outcomes (Feuerstein et al., 2001).
Formation of Novel Carbon Skeletons : this compound derivatives are involved in forming unique carbon skeletons. For example, bromocyclococanol from the red alga Laurencia obtusa contains fused cyclopropane–cyclopentane rings leading to a novel carbon skeleton (Brito et al., 2002).
As a Component in Palladium-Catalyzed Reactions : It plays a role in palladium-catalyzed Suzuki cross-coupling reactions involving heteroaryl bromides and arylboronic acids. This demonstrates the compound's versatility in facilitating complex chemical reactions (Feuerstein et al., 2001).
Isostere for the Carboxylic Acid Functional Group : Cyclopentane-1,3-dione, a derivative of this compound, has been identified as a novel isostere for the carboxylic acid functional group, indicating its potential in drug design and synthesis of various biological molecules (Ballatore et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, bromocyclopentane, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, and may cause drowsiness or dizziness . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .
作用機序
Target of Action
(1-Bromoethyl)cyclopentane is a cycloalkane, a class of organic compounds that contain a ring of carbon atoms . The primary targets of cycloalkanes are typically other organic compounds or biological macromolecules, depending on the specific reactions they are involved in.
Mode of Action
Bromoalkanes like this compound can undergo elimination reactions . In such reactions, the bromine atom acts as a leaving group, resulting in the formation of a carbocation intermediate. This is followed by the abstraction of a proton from an adjacent carbon, forming a new pi bond .
Biochemical Pathways
It’s worth noting that the elimination reactions it undergoes can lead to the formation of alkenes , which are involved in various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its elimination reactions can be affected by factors such as temperature, pH, and the presence of a base . Additionally, the stability of cycloalkanes can depend on the size of the carbon ring , which could potentially influence the stability of this compound.
特性
IUPAC Name |
1-bromoethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDASXICTKXEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-02-2 |
Source


|
| Record name | (1-bromoethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)





![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2888720.png)

![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)

